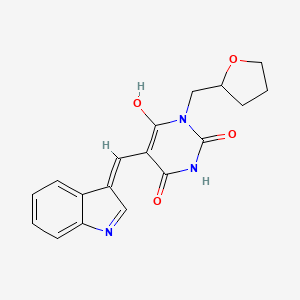![molecular formula C17H16FN3OS B5973727 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5973727.png)
5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole, also known as FTO, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have potent antitumor activity and is being investigated as a potential treatment for cancer. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects:
5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, and to induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole for lab experiments is its potent activity against cancer cells, bacteria, and fungi. This makes it a valuable tool for researchers investigating the mechanisms of these diseases and developing new treatments. However, one of the limitations of 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole is its complex synthesis method, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole. One area of interest is in the development of new drugs for the treatment of cancer, bacterial, and fungal infections. Another area of interest is in the development of new methods for synthesizing 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole that are more efficient and cost-effective. Additionally, researchers are exploring the potential of 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole for use in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its complex synthesis method and potent activity against cancer cells, bacteria, and fungi make it a valuable tool for researchers investigating the mechanisms of these diseases and developing new treatments. Despite its limitations, 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole holds great promise for the future of scientific research.
Synthesemethoden
The synthesis of 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole involves several steps, including the preparation of the starting materials, the formation of the pyrrolidine ring, and the introduction of the thienyl and oxadiazole groups. The process is complex and requires specialized equipment and expertise. Researchers have developed various methods to synthesize 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis.
Eigenschaften
IUPAC Name |
5-[[3-(2-fluorophenyl)pyrrolidin-1-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c18-14-5-2-1-4-13(14)12-7-8-21(10-12)11-16-19-17(20-22-16)15-6-3-9-23-15/h1-6,9,12H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYXSDPIKDEORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2F)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(2-Fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)


![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)
![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
![1-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5973676.png)
![4-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5973684.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5973690.png)

![6-(4-ethylphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5973714.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-tert-butylphenyl)-1,3-cyclohexanedione](/img/structure/B5973732.png)
![2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)
![methyl 1-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B5973739.png)